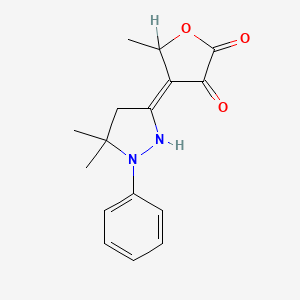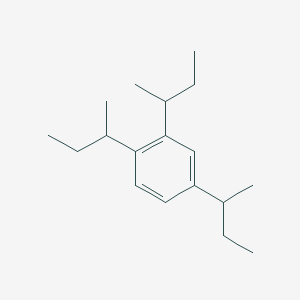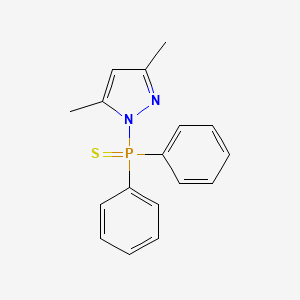![molecular formula C17H26O3 B14590465 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal CAS No. 61103-77-3](/img/structure/B14590465.png)
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal is an organic compound with a complex structure that includes a hydroxy group, a phenoxy group, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal typically involves multiple steps. One common method starts with the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propane-1,2-diol. This intermediate is then reacted with a suitable aldehyde precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanoic acid.
Reduction: 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-5-methylhexanal
- 2-[2-Hydroxy-3-(4-methylphenoxy)propyl]-5-methylhexanal
- 2-[2-Hydroxy-3-(3-ethylphenoxy)propyl]-5-methylhexanal
Uniqueness
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different interaction profiles with molecular targets compared to its analogs .
Propriétés
Numéro CAS |
61103-77-3 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-[2-hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal |
InChI |
InChI=1S/C17H26O3/c1-13(2)7-8-15(11-18)10-16(19)12-20-17-6-4-5-14(3)9-17/h4-6,9,11,13,15-16,19H,7-8,10,12H2,1-3H3 |
Clé InChI |
UZGSPZQESGNAKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(CC(CCC(C)C)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)

![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
methanone](/img/structure/B14590420.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)



![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
